4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride
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Overview
Description
4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methylsulfanyl group, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride typically involves multi-step organic reactions. One common method includes the chlorination of aniline derivatives followed by the introduction of the methylsulfanyl and trifluoromethyl groups under controlled conditions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted aniline derivatives.
Scientific Research Applications
4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The presence of the chloro, methylsulfanyl, and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline: Lacks the methylsulfanyl group, which may affect its reactivity and applications.
2-Chloro-4-(trifluoromethyl)aniline: Similar structure but different positioning of the chloro and trifluoromethyl groups.
4-Chloro-2-(methylsulfanyl)aniline: Lacks the trifluoromethyl group, which can influence its chemical properties.
Uniqueness
4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-5-(trifluoromethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NS.ClH/c1-14-7-3-5(9)4(2-6(7)13)8(10,11)12;/h2-3H,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHCSAGSQMZWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=C1)Cl)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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